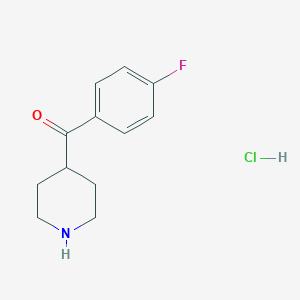

4-(4-Fluorobenzoyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKDBZQZPNOBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180219 | |

| Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-78-2 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorophenyl 4-piperidyl ketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Fluorobenzoyl)piperidine hydrochloride mechanism of action

An In-depth Technical Guide on the Pharmacological Mechanisms Derived from the 4-(4-Fluorobenzoyl)piperidine Scaffold

Abstract

This technical guide delineates the mechanistic significance of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a pivotal chemical intermediate in contemporary drug discovery. While not pharmacologically active itself, its core structure—the benzoylpiperidine fragment—is a privileged scaffold for designing potent central nervous system (CNS) agents. This document moves beyond the precursor to provide an in-depth analysis of the mechanisms of action for two distinct classes of drugs synthesized from this scaffold: the butyrophenone antipsychotics, exemplified by Haloperidol, and the serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), represented by Centanafadine. We will explore the nuanced receptor pharmacology, downstream signaling cascades, structure-activity relationships, and the experimental methodologies required to elucidate these mechanisms, providing a comprehensive resource for researchers in neuroscience and drug development.

The Benzoylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

This compound serves as a foundational building block in medicinal chemistry.[1][2] Its utility stems from the benzoylpiperidine moiety, which is recognized as a "privileged structure." This designation is due to its recurring presence in potent ligands targeting serotoninergic and dopaminergic receptors, which are central to the pathophysiology of numerous neuropsychiatric disorders.[3] The carbonyl group offers a key hydrogen bond acceptor, while the piperidine ring provides a versatile scaffold for substitution, allowing for the fine-tuning of receptor affinity and selectivity.[3] This guide will dissect the pharmacology of two key therapeutic agents whose synthesis originates from this critical precursor.

Part I: The Butyrophenone Antipsychotics - A Case Study of Haloperidol

Haloperidol, a first-generation (typical) antipsychotic, represents a cornerstone therapeutic derived from the benzoylpiperidine scaffold.[4][5] Its clinical efficacy and side-effect profile are dictated by a complex interplay of high-affinity antagonism at several neurotransmitter receptors, primarily the dopamine D2 and serotonin 5-HT2A receptors.[6][7]

Primary Mechanism: High-Potency Dopamine D2 Receptor Antagonism

The principal mechanism of action for haloperidol's antipsychotic effects is the blockade of dopamine D2 receptors within the brain's mesolimbic pathway.[4][6][8] In psychosis, an overactivity of this pathway is hypothesized to mediate "positive" symptoms like hallucinations and delusions.[6][8] By antagonizing D2 receptors, haloperidol reduces this excessive dopaminergic neurotransmission.[6]

D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[9] Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). Haloperidol, as an antagonist, blocks this signaling cascade.[10] Furthermore, D2 receptor signaling involves the scaffolding protein β-arrestin 2, which can mediate G-protein-independent signaling and is implicated in receptor desensitization and internalization.[11][12][13] Haloperidol has been shown to potently inhibit dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[11]

However, this potent D2 antagonism is not limited to the mesolimbic pathway. Blockade of D2 receptors in the nigrostriatal pathway , which is critical for motor control, leads to the characteristic and often debilitating extrapyramidal side effects (EPS) associated with typical antipsychotics, such as Parkinsonism and dystonia.[6][14]

Secondary Mechanism: Serotonin 5-HT2A Receptor Antagonism

Haloperidol also exhibits antagonist activity at serotonin 5-HT2A receptors, a feature more prominently associated with "atypical" antipsychotics.[1][6] This action is crucial as it is believed to mitigate some of the EPS caused by D2 blockade.[15] 5-HT2A antagonism can increase dopamine release in the nigrostriatal pathway, thereby counteracting the motor side effects, while still contributing to the antipsychotic effect in the mesocortical pathway.[15]

5-HT2A receptors are Gαq-coupled GPCRs.[16] Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[16][17][18] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[16][17][18] Antagonism by haloperidol blocks these downstream signaling events.[1]

Quantitative Receptor Binding Profile of Haloperidol

The therapeutic and side-effect profile of haloperidol is a direct consequence of its binding affinities for various receptors.

| Receptor Target | Binding Affinity (Ki) | Primary Consequence of Blockade |

| Dopamine D2 | 0.89 - 1.5 nM | Antipsychotic efficacy; Extrapyramidal side effects |

| Dopamine D3 | 4.6 nM | Potential contribution to antipsychotic effect |

| Dopamine D4 | 10 nM | Potential contribution to antipsychotic effect |

| Serotonin 5-HT2A | ~72 - 120 nM | Mitigation of EPS; potential effects on negative symptoms |

| Serotonin 5-HT1A | 3600 nM | Low affinity, minimal direct clinical effect |

| α1-Adrenergic | ~10 - 20 nM | Orthostatic hypotension, dizziness |

| Data compiled from multiple sources.[7] |

Part II: The Triple Reuptake Inhibitors - A Case Study of Centanafadine

Centanafadine is a more modern therapeutic candidate developed for Attention-Deficit/Hyperactivity Disorder (ADHD).[2][8][19] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[2][19] This mechanism is distinct from the receptor antagonism of haloperidol.

Mechanism of Action: Inhibition of Monoamine Transporters

ADHD is associated with the dysregulation of catecholamine neurotransmission.[8] Centanafadine functions by blocking the presynaptic transporter proteins responsible for the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) from the synaptic cleft.[2][19] This inhibition increases the extracellular concentrations of these three key neurotransmitters, thereby enhancing and prolonging their signaling.[2]

Quantitative Transporter Inhibition Profile of Centanafadine

Centanafadine exhibits a distinct inhibitory profile, with the highest affinity for the norepinephrine transporter.

| Transporter Target | Inhibition Potency (IC₅₀) |

| Norepinephrine Transporter (NET) | 6 nM |

| Dopamine Transporter (DAT) | 38 nM |

| Serotonin Transporter (SERT) | 83 nM |

| Data from in vitro studies.[2][20][21][22] |

This profile, with a potent norepinephrine and dopamine component, is central to its efficacy in treating ADHD.[21]

Part III: Experimental Protocols for Mechanistic Elucidation

For drug development professionals, elucidating the precise mechanism of a new chemical entity derived from the 4-(4-fluorobenzoyl)piperidine scaffold is paramount. This involves a tiered approach, starting with binding affinity and progressing to functional cellular responses.

General Workflow for Characterizing a Novel Derivative

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[23]

Objective: To determine the Ki of a novel compound at human D2 and 5-HT2A receptors.

Methodology:

-

Receptor Preparation: Use membrane preparations from cell lines stably expressing the human D2 receptor (e.g., HEK293-hD2R) or 5-HT2A receptor (e.g., CHO-K1-h5HT2A).[24]

-

Radioligand Selection:

-

Assay Setup (96-well format):

-

To each well, add:

-

Receptor membrane preparation.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

A fixed concentration of the selected radioligand.

-

Varying concentrations of the unlabeled test compound (typically 8-10 concentrations over a 5-log range).

-

-

Include control wells for total binding (radioligand + membrane, no competitor) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand, e.g., unlabeled haloperidol or ketanserin).

-

-

Incubation: Incubate plates at a specified temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the receptor-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay

This assay measures the functional consequence of receptor activation or inhibition for Gαq-coupled receptors like 5-HT2A.

Objective: To determine if a novel compound is an antagonist or inverse agonist at the 5-HT2A receptor.

Methodology:

-

Cell Preparation: Seed cells stably expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A) into black, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). These dyes are cell-permeable and exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.[29] An inhibitor of organic anion transporters like probenecid is often included to prevent dye leakage.

-

Compound Addition (Antagonist Mode):

-

Add varying concentrations of the test compound to the wells.

-

Incubate for a predetermined period to allow the compound to bind to the receptors.

-

-

Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Signal Detection: Immediately measure the change in fluorescence intensity over time using a kinetic plate reader (e.g., a FLIPR® or FlexStation®). The instrument adds the agonist and reads the resulting fluorescence signal in real-time.

-

Data Analysis:

-

The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

-

Plot the agonist-induced response against the log concentration of the test compound.

-

A dose-dependent decrease in the agonist's response indicates antagonist activity.

-

Calculate the IC₅₀ value for the antagonist from the resulting inhibition curve.

-

To test for inverse agonism, measure the effect of the compound on the basal (unstimulated) fluorescence signal. A decrease in basal signal indicates inverse agonist activity.

-

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its true value is realized not in its own activity, but in the potent and clinically vital therapeutics it helps create. By understanding the distinct downstream mechanisms of its derivatives—from the potent D2/5-HT2A receptor antagonism of haloperidol to the multi-transporter inhibition of centanafadine—researchers can better appreciate the versatility of this chemical starting point. The application of robust experimental workflows, including binding and functional assays, is essential for characterizing novel derivatives and continues to be the cornerstone of developing the next generation of CNS therapies.

References

- 1. youtube.com [youtube.com]

- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. researchgate.net [researchgate.net]

- 11. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute Extrapyramidal Side Effects from Smoked Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Centanafadine - Wikipedia [en.wikipedia.org]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. researchgate.net [researchgate.net]

The 4-(4-Fluorobenzoyl)piperidine Hydrochloride Scaffold: A Technical Guide to its Receptor Binding Profile and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding profile of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key structural motif in medicinal chemistry. While primarily recognized as a versatile synthetic intermediate, the inherent pharmacological characteristics of its core structure provide a foundation for its widespread use in the development of centrally acting therapeutics. This document synthesizes the available data on its derivatives to elucidate the probable binding affinities for key CNS targets, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors. Furthermore, this guide presents detailed, field-proven protocols for the in vitro characterization of compounds based on this privileged scaffold, empowering researchers to rigorously assess their pharmacological properties.

Introduction: The Prominence of the 4-(4-Fluorobenzoyl)piperidine Moiety

The 4-(4-Fluorobenzoyl)piperidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of ligands for central nervous system (CNS) targets.[1] Its prevalence stems from a combination of favorable physicochemical properties and the ability of its constituent parts—the piperidine ring and the fluorinated benzoyl group—to engage in critical interactions with receptor binding pockets. The piperidine ring provides a basic nitrogen atom, often protonated at physiological pH, which can form ionic bonds or hydrogen bonds with acidic residues in receptor cavities. The 4-fluorobenzoyl group offers a blend of lipophilicity and hydrogen bonding capacity through its ketone moiety, while the fluorine atom can enhance binding affinity and modulate metabolic stability.[2]

This compound is a crucial intermediate in the synthesis of a diverse range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[3] Notably, it is a key building block for drugs targeting serotoninergic and dopaminergic systems, such as the antihypertensive and 5-HT₂A antagonist, ketanserin.[2] The strategic placement of the benzoyl group at the 4-position of the piperidine ring is crucial for optimal alignment within the hydrophobic pockets of receptors like the σ₁ receptor, leading to enhanced binding affinity compared to its isomers.[2] This guide will delve into the specific receptor systems where this scaffold has demonstrated significant activity and provide the methodologies to quantify these interactions.

Inferred Receptor Binding Profile

While direct, comprehensive binding data for this compound itself is not extensively published, a robust profile can be inferred from the wealth of information available for its derivatives. The consistent appearance of this moiety in potent and selective ligands for specific receptors strongly suggests an intrinsic affinity of the core structure for these targets.

Sigma (σ) Receptors

The 4-(4-Fluorobenzoyl)piperidine scaffold is strongly associated with high affinity for sigma receptors, particularly the σ₁ subtype.[2] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in a variety of neurological and psychiatric conditions.[4] Derivatives of 4-(4-Fluorobenzoyl)piperidine have been shown to bind to σ₁ receptors with high affinity, often in the nanomolar range.[5][6] The ketone's hydrogen-bonding capacity is a key contributor to this high potency.[2]

Dopamine (D) Receptors

The benzoylpiperidine fragment is a well-established pharmacophore for dopamine receptor ligands, particularly antagonists of the D₂-like family (D₂, D₃, and D₄).[1] Numerous derivatives incorporating the 4-(4-Fluorobenzoyl)piperidine moiety exhibit high affinity for D₂ and D₄ receptors.[1][7] For instance, certain tetrahydro-quinazolinone derivatives containing this scaffold have demonstrated Kᵢ values of 160 nM for D₂ receptors.[1] The structural constraints of the piperidine ring are thought to mimic the conformation of dopamine, allowing for effective binding.

Serotonin (5-HT) Receptors

The 4-(p-fluorobenzoyl)piperidine fragment is a cornerstone in the development of ligands for serotonin receptors, most notably the 5-HT₂A receptor.[1] Its presence is crucial for the anchorage and orientation of ligands at this receptor.[1] Various derivatives have shown high affinity for 5-HT₂A receptors, with some exhibiting IC₅₀ values in the low nanomolar range (e.g., 1.1 nM and 2.4 nM).[1] There is also evidence of its incorporation in ligands with affinity for the 5-HT₁A receptor and the serotonin transporter (SERT).[1][8]

Table 1: Inferred Receptor Binding Affinities for Derivatives of 4-(4-Fluorobenzoyl)piperidine

| Receptor Subtype | Reported Affinity Range for Derivatives | Reference |

| Sigma-1 (σ₁) | Kᵢ = 3.4 nM | |

| Dopamine D₂ | Kᵢ = 160 nM | [1] |

| Dopamine D₄ | Kᵢ = 0.3 nM | |

| Serotonin 5-HT₂A | IC₅₀ = 1.1 - 6.0 nM; Kᵢ = 32 nM | [1] |

| Serotonin 5-HT₁A | IC₅₀ = 68 - 88 nM | [1] |

| Serotonin Transporter (SERT) | Kᵢ = 2 - 400 nM | [8] |

Experimental Protocols for In Vitro Characterization

The following protocols provide detailed, step-by-step methodologies for assessing the binding affinity and functional activity of compounds containing the 4-(4-Fluorobenzoyl)piperidine scaffold at its primary receptor targets.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This competitive binding assay determines the affinity (Kᵢ) of a test compound for the σ₁ receptor by measuring its ability to displace a specific radioligand, [³H]-(+)-pentazocine.[9]

Workflow for Sigma-1 Receptor Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay for the sigma-1 receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig liver tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[9]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[10]

-

Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[10][11]

-

Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in the assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in order: assay buffer, test compound at various concentrations, [³H]-(+)-pentazocine (final concentration of ~3 nM), and the membrane preparation (approximately 125 µg of protein per well).[11]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled σ₁ ligand (e.g., 10 µM (+)-pentazocine).[11]

-

Total binding is determined in the absence of any competing ligand.

-

Incubate the plate at room temperature for 120 minutes to reach equilibrium.[11]

-

-

Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.[11]

-

Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₂ receptor using [³H]-Spiperone as the radioligand.[10][12]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Prepare crude membrane fractions from a cell line stably expressing the human recombinant dopamine D₂ receptor (e.g., HEK293 or CHO cells) or from a tissue rich in D₂ receptors (e.g., rat striatum).[10] The procedure is similar to that described for σ₁ receptors.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate. Add assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), varying concentrations of the test compound, [³H]-Spiperone (at a concentration close to its Kᴅ, typically 0.1-0.5 nM), and the membrane preparation.[10][12]

-

Non-specific binding is determined in the presence of a high concentration of a D₂ antagonist (e.g., 10 µM haloperidol).[10]

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

The procedure is identical to that described for the σ₁ receptor binding assay.

-

-

Data Analysis:

-

The data analysis follows the same principles as the σ₁ receptor binding assay to determine the IC₅₀ and Kᵢ values.

-

Functional Calcium Flux Assay for Serotonin 5-HT₂A Receptors

This assay measures the functional activity of a test compound at the 5-HT₂A receptor, which is a Gq-coupled receptor.[13] Activation of the 5-HT₂A receptor leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[13] This assay can be used to characterize compounds as agonists, antagonists, or inverse agonists.

Workflow for 5-HT₂A Receptor Calcium Flux Assay

Caption: Workflow for a functional calcium flux assay to characterize 5-HT₂A receptor antagonists.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Remove the growth medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

-

-

Functional Assay (Antagonist Mode):

-

Prepare serial dilutions of the test compound and a known 5-HT₂A antagonist (e.g., ketanserin) as a positive control.

-

Add the diluted compounds to the dye-loaded cell plate and incubate for 15-30 minutes at room temperature.[13]

-

Prepare a solution of a 5-HT₂A agonist (e.g., serotonin) at a concentration that will elicit approximately 80% of the maximal response (EC₈₀).

-

Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence for 10-20 seconds.[13]

-

Inject the agonist solution into the wells and continue to measure the fluorescence intensity for an additional 60-180 seconds to capture the calcium mobilization.[13]

-

-

Data Analysis:

-

The primary response is calculated as the maximum fluorescence intensity minus the baseline fluorescence for each well.

-

Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

-

Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

The this compound scaffold is a cornerstone of modern CNS drug discovery. Its inherent structural features predispose it to interact with high affinity at sigma, dopamine, and serotonin receptors. The consistent findings from numerous studies on its derivatives provide a strong basis for its "privileged" status. The detailed in vitro protocols provided in this guide offer a robust framework for researchers to precisely characterize the receptor binding and functional activity of novel compounds built upon this versatile chemical entity. A thorough understanding of its receptor binding profile is essential for the rational design and development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 25519-78-2 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 8. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Dopamine Receptor Affinity of 4-(4-Fluorobenzoyl)piperidine Hydrochloride

Abstract

Introduction: The Significance of the 4-Benzoylpiperidine Scaffold in Dopaminergic Drug Discovery

The piperidine ring is a cornerstone in the design of numerous pharmaceuticals, and its derivatives are integral to a wide array of therapeutic classes.[2][3] The 4-benzoylpiperidine moiety, in particular, has emerged as a key pharmacophore in the development of ligands targeting serotoninergic and dopaminergic receptors.[1] Its structural features allow for critical interactions within the binding pockets of these G-protein coupled receptors (GPCRs). The 4-(4-Fluorobenzoyl)piperidine fragment is a constituent of several antipsychotic agents, where it is thought to facilitate the anchoring or proper orientation of the ligand at receptors such as the serotonin 5-HT2A and dopamine D2 receptors.[1]

Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[4][5] D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. This signaling dichotomy makes dopamine receptors critical targets for treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Given the established precedent of its derivatives, a thorough characterization of the parent compound, 4-(4-Fluorobenzoyl)piperidine hydrochloride, is warranted to provide a foundational understanding of its intrinsic dopaminergic activity. This guide outlines the essential in vitro assays required to elucidate its binding affinity and functional profile.

Experimental Protocols for Determining Dopamine Receptor Affinity

The following protocols are designed to provide a comprehensive evaluation of a test compound's interaction with dopamine receptors.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

2.1.1. Membrane Preparation

Crude membrane preparations from cell lines stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) are required.

-

Step 1: Cell Lysis: Harvest cells expressing the target receptor and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Step 2: Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.

-

Step 3: Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Step 4: Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Step 5: Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.

-

Step 6: Final Preparation and Storage: Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

2.1.2. Competitive Radioligand Binding Assay

This assay determines the inhibitory constant (Ki) of this compound.

-

Materials:

-

Dopamine receptor membrane preparations (D1-D5).

-

Radioligands (e.g., [³H]-SCH23390 for D1/D5, [³H]-Spiperone or [³H]-N-methylspiperone for D2/D3/D4).

-

Unlabeled ligands for non-specific binding determination (e.g., (+)-Butaclamol or Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: Assessing Intrinsic Activity

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at dopamine receptors.

2.2.1. cAMP Assay (for D1-like and D2-like Receptors)

This assay measures the modulation of adenylyl cyclase activity.

-

Principle: D1-like receptor activation increases cAMP, while D2-like receptor activation decreases forskolin-stimulated cAMP production.

-

Methodology:

-

Plate cells expressing the dopamine receptor subtype of interest in a 96-well plate.

-

For D2-like receptors, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Add varying concentrations of this compound. To test for antagonist activity, add the test compound in the presence of a known dopamine receptor agonist.

-

Incubate for a specified time.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Caption: Dopamine Receptor cAMP Signaling Pathways.

2.2.2. [³⁵S]GTPγS Binding Assay (Primarily for Gi/o-coupled Receptors)

This assay directly measures G-protein activation.

-

Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins. This assay is most robust for Gi/o-coupled receptors like the D2-like family.

-

Methodology:

-

Incubate membrane preparations with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

After incubation, separate bound and free [³⁵S]GTPγS by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the stimulated binding against the log concentration of the test compound to determine EC50 and Emax values.

-

Predicted Dopamine Receptor Affinity Profile of this compound

While direct binding data for this compound is not available, the extensive literature on its derivatives allows for an informed prediction of its likely affinity profile.

3.1. Structure-Activity Relationship (SAR) Insights

-

Dopamine D2 and D4 Receptors: The 4-benzoylpiperidine scaffold is a common feature in ligands with notable affinity for D2 and D4 receptors.[1] Studies on various derivatives have shown that modifications to the piperidine nitrogen significantly influence affinity and selectivity. For instance, the addition of larger N-substituents can enhance affinity for the D4 receptor.[6][7] Given that this compound represents the unsubstituted core, it is likely to possess moderate affinity for D2 and D4 receptors.

-

Dopamine D3 Receptor: D3 receptor-selective ligands often feature extended structures that can interact with a secondary binding pocket.[4] The relatively simple structure of this compound suggests it may have a lower affinity for the D3 receptor compared to more complex, D3-selective compounds.

-

Dopamine D1 and D5 Receptors: Affinity for D1-like receptors is less commonly associated with the 4-benzoylpiperidine scaffold compared to D2-like receptors. Therefore, it is predicted that this compound will exhibit significantly lower affinity for D1 and D5 receptors.

3.2. Quantitative Data Summary (Hypothetical)

Based on the SAR of related compounds, a hypothetical affinity profile for this compound is presented below. It is imperative that these values be confirmed experimentally using the protocols outlined in this guide.

| Receptor Subtype | Predicted Affinity (Ki) | Rationale |

| D1 | > 1000 nM | The 4-benzoylpiperidine scaffold is not typically associated with high affinity for D1-like receptors. |

| D2 | 100 - 500 nM | This scaffold is a known D2 ligand; the unsubstituted nature may result in moderate affinity. |

| D3 | 500 - 1000 nM | Lacks the extended structure typically required for high D3 affinity. |

| D4 | 50 - 250 nM | The 4-benzoylpiperidine core is a favorable motif for D4 receptor binding. |

| D5 | > 1000 nM | Similar to D1, low affinity is expected. |

Conclusion and Future Directions

This compound is a valuable chemical entity with significant potential in the development of novel CNS-active agents. This technical guide provides a comprehensive roadmap for its characterization at dopamine receptors. The detailed experimental protocols for radioligand binding and functional assays will enable researchers to generate a complete pharmacological profile of this compound.

Based on the structure-activity relationships of its derivatives, it is hypothesized that this compound will exhibit a preference for D2-like receptors, particularly D2 and D4, with lower affinity for D1-like and D3 receptors. Experimental validation of this predicted profile is a critical next step. The resulting data will not only elucidate the intrinsic dopaminergic activity of this core scaffold but will also provide a crucial baseline for the rational design of future derivatives with enhanced affinity, selectivity, and desired functional activity.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Structure-activity relationship of 4-(4-Fluorobenzoyl)piperidine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(4-Fluorobenzoyl)piperidine Analogs

Executive Summary

The 4-(4-fluorobenzoyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique architecture, featuring a piperidine ring, a carbonyl linker, and a fluorinated phenyl group, provides a versatile template for interacting with diverse biological targets, including central nervous system (CNS) receptors and various enzymes.[1][2] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the structure-activity relationships (SAR) governing the pharmacological profile of these analogs. We will dissect the key modification points of the scaffold—the piperidine nitrogen, the 4-(4-fluorobenzoyl) moiety, and the piperidine ring itself—to elucidate how subtle structural changes translate into significant shifts in biological activity and target selectivity. By synthesizing data from authoritative studies and providing detailed experimental protocols, this document serves as a practical resource for the rational design of novel therapeutics based on this potent chemical framework.

The 4-(4-Fluorobenzoyl)piperidine Scaffold: A Foundational Moiety

Core Structure and Physicochemical Properties

The parent compound, (4-fluorophenyl)(piperidin-4-yl)methanone (CAS 56346-57-7), is a white to off-white crystalline powder.[3][4] The structure is characterized by a flexible piperidine ring, which can adopt various conformations (e.g., chair, boat), and a rigid 4-fluorobenzoyl group. The fluorine atom is a critical feature; as a bioisostere of a hydrogen atom, its introduction enhances metabolic stability by strengthening the C-F bond against enzymatic cleavage and modulates physicochemical properties like lipophilicity and pKa, often improving bioavailability.[4][5][6]

Significance as a Privileged Scaffold in Drug Discovery

The piperidine ring is one of the most important heterocyclic scaffolds in the pharmaceutical industry, enhancing druggability by improving pharmacokinetic profiles (ADME) and facilitating transport across biological membranes.[1] The 4-(4-fluorobenzoyl)piperidine core combines this advantageous heterocycle with a key pharmacophoric element. This scaffold is a central building block for a multitude of compounds targeting CNS disorders, infectious diseases, and cancer.[1] Its versatility allows for systematic modifications to explore chemical space and optimize ligand-target interactions.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 4-(4-fluorobenzoyl)piperidine analogs can be systematically tuned by modifying three primary regions of the molecule. Understanding the SAR at each position is crucial for designing compounds with desired potency and selectivity.

Modifications at the Piperidine Nitrogen (N-1 Position)

The nitrogen atom of the piperidine ring is the most commonly modified position and serves as a critical anchor for introducing diversity and modulating receptor affinity.

-

Impact of N-Alkylation and N-Benzylation : The addition of substituents at the N-1 position is fundamental to achieving high-affinity binding at numerous targets. For instance, the synthesis of N-benzyl piperidine analogs is a common strategy for targeting dopamine transporters (DAT) and sigma (σ) receptors.[7][8] The nature of this substituent dictates the compound's affinity and selectivity profile.

-

SAR of N-Benzyl Ring Substituents : In a series of N-benzyl piperidines designed as DAT ligands, substituents at the ortho and meta positions of the benzyl ring produced compounds with a wide range of DAT affinities and SERT/DAT selectivity ratios.[7] For sigma receptor ligands, reaction of the core scaffold with various substituted benzyl halides afforded potent methanone analogues, demonstrating that hydrophobic interactions driven by the N-benzyl group are key for high sigma-1 binding.[8]

Modifications of the 4-(4-Fluorobenzoyl) Moiety

The 4-fluorobenzoyl group is not merely a structural placeholder; its components are vital for target interaction.

-

Role of the Carbonyl Group : The ketone linker is a key hydrogen bond acceptor. Its reduction to a hydroxyl group, converting the methanone to a carbinol, has been shown to maintain or slightly decrease sigma-1 receptor affinity while significantly impacting selectivity.[8] This suggests the carbonyl's electronic and steric properties are finely tuned for optimal binding at specific targets.

-

Significance of the 4-Fluoro Substituent : The para-fluoro substitution on the benzoyl ring is a classic strategy in medicinal chemistry. It often enhances binding affinity and improves metabolic stability without adding significant steric bulk. While direct comparisons are sparse in the provided literature, the frequent use of this moiety across multiple active series underscores its importance.[8][9][10]

-

Bioisosteric Replacements : Replacing the 4-fluorophenyl ring with other aromatic systems, such as pyridyl or thiophene rings, is a viable strategy for modulating activity, selectivity, and pharmacokinetic properties.[5] This approach allows for fine-tuning of electronic and steric profiles to better match the target's binding pocket.

Modifications of the Piperidine Ring

While less frequently modified than the N-1 position, alterations to the piperidine ring itself can profoundly impact a compound's properties.

-

Impact of Ring Substitution : The introduction of substituents on the piperidine ring can enforce specific conformations and introduce new interaction points. For example, a related series of 4,4-difluoropiperidine analogs were developed as highly potent and selective dopamine D4 receptor antagonists.[10][11] Although these compounds suffered from poor pharmacokinetic properties, the difluoro substitution was critical for achieving high affinity, demonstrating the potential of ring modification to unlock novel pharmacology.[10]

SAR Case Study: Targeting Sigma (σ) Receptors

Analogs of 4-(4-fluorobenzoyl)piperidine are particularly prominent as high-affinity ligands for sigma receptors, which are implicated in various neurological disorders.

-

SAR for σ1 Affinity and Selectivity : Research has shown that N-benzylation of the 4-(4-fluorobenzoyl)piperidine core yields potent sigma-1 ligands.[8] Quantitative structure-activity relationship studies revealed that sigma-1 binding is largely driven by hydrophobic interactions.[8] The reduction of the carbonyl group to a hydroxyl group led to compounds with slightly lower affinity but two- to threefold greater selectivity for the sigma-1 receptor over the sigma-2 subtype.[8] This highlights a critical design principle: subtle changes to the carbonyl linker can be exploited to engineer subtype selectivity. Furthermore, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, an analog where the ketone is replaced by an amide linker, was found to bind to sigma receptors with very high affinity (Ki = 3.4 nM) and selectivity.[12]

Below is a diagram illustrating the key SAR insights for this scaffold.

Caption: Key Structure-Activity Relationship (SAR) insights for 4-(4-Fluorobenzoyl)piperidine analogs.

Experimental Design and Methodologies

The elucidation of SAR is fundamentally dependent on robust and reproducible experimental protocols. The choice of assays must be rationalized to provide a clear link between a structural modification and its biological consequence. For this scaffold, primary screening typically involves assessing receptor binding affinity, followed by functional assays to determine the mode of action (e.g., agonist vs. antagonist).

Protocol: General Synthesis of N-Substituted Analogs

This protocol describes a common method for synthesizing N-substituted analogs, a crucial first step in any SAR campaign focused on the N-1 position.

Rationale: This nucleophilic substitution reaction is a reliable and high-yielding method for introducing a wide variety of substituents onto the piperidine nitrogen, allowing for a systematic exploration of the chemical space at this position.[8]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1.0 equivalent of 4-(4-fluorobenzoyl)piperidine in a suitable solvent such as aqueous ethanol.

-

Addition of Base: Add 1.5 equivalents of a mild base, such as sodium acetate, to the solution to act as a proton scavenger.

-

Substituent Addition: Add 1.2 equivalents of the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired N-substituted analog.[8]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Receptor Affinity Determination (Radioligand Binding Assay)

This protocol is essential for quantifying the binding affinity (Ki) of newly synthesized analogs to their molecular target, such as the sigma-1 receptor.

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. They provide quantitative Ki values that are critical for comparing analogs and establishing a clear SAR.[12]

Step-by-Step Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes or prepare them from tissues (e.g., guinea pig brain) known to express the target receptor. Homogenize the tissue in a cold buffer and centrifuge to isolate the membrane fraction.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.

-

Nonspecific Binding: In separate wells, add a high concentration of a known non-radioactive ligand (e.g., haloperidol) to determine nonspecific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

The workflow for a typical SAR study is visualized below.

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Data Synthesis

For effective SAR analysis, experimental data must be organized systematically. The following table summarizes representative data for a hypothetical series of analogs targeting sigma receptors, illustrating the principles discussed.

| Compound ID | N-1 Substituent | C-4 Moiety | σ1 Ki (nM)[8] | σ2 Ki (nM)[8] | σ1/σ2 Selectivity |

| 1 | H | -C(=O)-(4-F-Ph) | >1000 | >1000 | - |

| 2a | Benzyl | -C(=O)-(4-F-Ph) | 15.2 | 45.6 | 3.0 |

| 2b | 4-Cl-Benzyl | -C(=O)-(4-F-Ph) | 8.9 | 30.1 | 3.4 |

| 2c | 2-Me-Benzyl | -C(=O)-(4-F-Ph) | 25.4 | 88.9 | 3.5 |

| 3a | Benzyl | -CH(OH)-(4-F-Ph) | 20.1 | 241.2 | 12.0 |

| 3b | 4-Cl-Benzyl | -CH(OH)-(4-F-Ph) | 12.5 | 275.0 | 22.0 |

Data is illustrative based on trends described in cited literature.

Analysis of Table:

-

The unsubstituted parent compound (1 ) is inactive, highlighting the necessity of N-1 substitution.

-

Adding an N-benzyl group (2a ) dramatically increases affinity for both sigma subtypes.

-

Electron-withdrawing groups on the benzyl ring (2b ) can improve affinity, while steric hindrance from ortho-substituents (2c ) may be detrimental.

-

Reducing the carbonyl to an alcohol (3a , 3b ) slightly decreases σ1 affinity but drastically reduces σ2 affinity, leading to a significant improvement in σ1/σ2 selectivity.

Conclusion and Future Directions

The 4-(4-fluorobenzoyl)piperidine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for lead optimization. The N-1 position offers a robust handle for modulating potency and selectivity through the introduction of diverse, often hydrophobic, substituents. The 4-position carbonyl linker is a critical interaction point that can be modified to fine-tune subtype selectivity, a crucial aspect of modern drug design aimed at minimizing off-target effects.

Future research should focus on exploring more complex bioisosteric replacements for the fluorobenzoyl moiety and investigating novel substitutions on the piperidine ring to improve pharmacokinetic profiles, particularly CNS penetration and metabolic stability. As our understanding of the structural biology of targets like sigma and dopamine receptors improves, the rational, structure-based design of new 4-(4-fluorobenzoyl)piperidine analogs will continue to yield potent and selective compounds for treating a wide range of human diseases.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(4-Fluorobenzoyl)piperidine HCl

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorobenzoyl)piperidine HCl

Introduction: A Keystone Intermediate in Modern Chemistry

4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS No. 25519-78-2) is a pivotal chemical intermediate whose structural architecture is of significant interest in medicinal chemistry and materials science.[1][2] Its framework, which combines a piperidine ring with a 4-fluorobenzoyl moiety, serves as a versatile scaffold for synthesizing a wide array of bioactive molecules and functional materials.[2][3] The presence of the electron-withdrawing fluorine atom, the ketone's hydrogen-bonding capability, and the basic piperidine nitrogen collectively impart unique reactivity and pharmacological properties.[4]

This guide offers a comprehensive exploration of the core physicochemical properties of 4-(4-Fluorobenzoyl)piperidine HCl. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, providing field-proven protocols and analytical methodologies. The objective is to equip researchers and developers with the foundational knowledge required to effectively utilize this compound in complex synthetic pathways and innovative research endeavors.

Part 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of reproducible science. These parameters govern its handling, storage, and application in stoichiometric calculations.

Molecular Structure and Identification

The compound consists of a piperidine ring acylated at the 4-position with a 4-fluorobenzoyl group, supplied as a hydrochloride salt to enhance stability and handling.[3][4]

Caption: Chemical Structure of 4-(4-Fluorobenzoyl)piperidine HCl.

The key identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [4] |

| CAS Number | 25519-78-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₅ClFNO (or C₁₂H₁₄FNO·HCl) | [3][4][5] |

| Molecular Weight | 243.71 g/mol | [1][3][5] |

| Synonyms | 4-(p-Fluorobenzoyl)piperidine HCl, (4-Fluorophenyl)-4-piperidinylmethanone HCl | [5][6] |

Physical State and Thermal Properties

The physical appearance and melting point are critical first-pass indicators of purity.

| Property | Value | Rationale & Significance | Source(s) |

| Appearance | White to off-white or light tan solid powder | A consistent color and form are indicative of a uniform manufacturing process. Deviations may suggest impurities. | [1][7] |

| Melting Point | 222-224 °C | A sharp, defined melting range is a hallmark of high purity. Broad ranges often indicate the presence of contaminants. | [5][6][8] |

| Storage | Store at 0-8°C in a cool, well-ventilated place | The compound is noted to be hygroscopic; cool, dry storage is essential to prevent moisture absorption and maintain chemical integrity. | [1][3][5] |

Solubility Profile

Solubility is a determinant factor for reaction kinetics, purification, and formulation. The hydrochloride salt form generally improves aqueous solubility compared to the free base, yet the molecule retains significant organic character.

| Solvent | Solubility | Mechanistic Insight | Source(s) |

| Water | Slightly Soluble | The polar hydrochloride group aids solubility, but the nonpolar benzoylpiperidine structure limits it. | [5] |

| DMSO | Slightly Soluble | A polar aprotic solvent that can solvate both the ionic and organic portions of the molecule. | [5] |

| Ethanol/Water | Enhanced Solubility | This mixture is effective during synthesis for salt formation, balancing polarity to dissolve both organic precursors and the final salt. | [4] |

| Isopropanol | Recrystallization Solvent | Used for recrystallization, indicating moderate solubility at high temperatures and lower solubility upon cooling, which is ideal for purification. | [8] |

Part 2: Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques provide an empirical fingerprint of the molecule, essential for structure confirmation, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons (δ 7.2-8.1 ppm): Two sets of doublets or multiplets corresponding to the four protons on the fluorophenyl ring. The coupling with the ¹⁹F atom will result in characteristic splitting patterns.

-

Piperidine Protons (δ 1.8-3.5 ppm): A series of broad multiplets corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear further downfield.

-

N⁺H₂ Protons (δ ~9.0 ppm): A broad singlet corresponding to the acidic protons of the piperidinium hydrochloride, which may exchange with water in the solvent.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Fluorobenzoyl)piperidine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[9]

-

Acquisition: Record the spectrum at 25 °C. Use standard parameters for ¹H NMR.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

-

~3000-3200 cm⁻¹ (N-H Stretch): A broad peak indicative of the N-H bond in the piperidinium cation.

-

~1680 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the ketone carbonyl group. Its position reflects conjugation with the aromatic ring.

-

~1600 cm⁻¹ (C=C Stretch): Peaks associated with the aromatic ring.

-

~1230 cm⁻¹ (C-F Stretch): A strong band characteristic of the aryl-fluoride bond.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and offering structural clues. Electrospray Ionization (ESI) is a suitable method for this polar salt.

Expected Results (Positive ESI Mode):

-

Molecular Ion: The primary ion observed would be for the free base (C₁₂H₁₄FNO), appearing as [M+H]⁺ at m/z ≈ 208.1.

-

Major Fragments: Fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to ions corresponding to the 4-fluorobenzoyl cation (m/z 123.0) or the piperidinyl moiety.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for this compound.[4][11]

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: HPLC-UV Purity Method This protocol is adapted from established methods for similar piperidine derivatives and provides a robust starting point for purity assessment.[11]

-

Instrumentation: A standard HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A mixture of HPLC-grade Acetonitrile (ACN) and deionized water, often with a modifier like 0.1% formic acid to improve peak shape. A typical starting point is 60:40 ACN:Water.

-

Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (due to the strong absorbance of the benzoyl chromophore).

-

-

Analysis: Inject the sample and integrate the peak area of the main component. Purity is typically reported as a percentage of the total integrated peak area. A purity of ≥98.0% is a common industry standard.[1]

Part 3: Chemical Reactivity and Applications

The true value of 4-(4-Fluorobenzoyl)piperidine HCl lies in its utility as a synthetic building block. Its functional groups offer multiple handles for chemical modification.

Key Chemical Reactions

-

N-Alkylation/Arylation: The secondary amine of the piperidine ring (after neutralization of the HCl salt) is a potent nucleophile, readily reacting with alkyl halides or aryl halides to form more complex tertiary amines. This is a common strategy in drug synthesis.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a new chiral center and altering the molecule's steric and electronic profile.[4]

-

Nucleophilic Aromatic Substitution: While the fluorine atom is generally stable, under harsh conditions it can be displaced by strong nucleophiles.

Role in Pharmaceutical and Scientific Research

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[3]

-

Antipsychotics and Neuroleptics: It is a precursor for drugs like Iloperidone and Risperidone, which are dopamine D₂ and serotonin receptor antagonists.[12] Its structure is integral to binding with serotoninergic (5-HT) and dopaminergic receptors.[4]

-

Analgesics and Anti-Inflammatory Agents: The scaffold is used to develop novel pain relief and anti-inflammatory medications.[3]

-

Structure-Activity Relationship (SAR) Studies: It serves as a foundational molecule for SAR studies, where chemists systematically modify its structure to optimize pharmacological activity and minimize side effects.[3][4]

-

Analytical Standard: Due to its stability and well-defined properties, it is employed as a reference standard for the accurate quantification of related compounds in quality control and analytical chemistry.[3][4]

Conclusion

4-(4-Fluorobenzoyl)piperidine HCl is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its well-characterized physicochemical properties—from its defined melting point and solubility profile to its distinct spectroscopic fingerprint—provide the reliability and predictability necessary for high-level research. By understanding the interplay between its structural features and empirical properties, researchers can fully leverage its synthetic potential to design the next generation of pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 25519-78-2 | Benchchem [benchchem.com]

- 5. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-(4-Fluorobenzoyl)piperidine HCl Manufacturer & Supplier in China | High Purity CAS 361440-67-9 | Quality Assurance & Competitive Price [pipzine-chem.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Data of 4-(4-Fluorobenzoyl)piperidine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the application of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are not publicly available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures. Each section includes a detailed, field-tested experimental protocol, a thorough explanation of the expected spectral features, and the underlying scientific principles governing the experimental choices and data interpretation. The aim is to provide a robust framework for the spectroscopic analysis of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products.[3] The presence of the 4-fluorobenzoyl moiety introduces specific electronic and steric properties that can modulate the pharmacological activity of parent compounds. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for pharmaceutical formulations.

Accurate structural elucidation and purity assessment are paramount in drug development. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide delves into the core spectroscopic techniques used to characterize this compound, providing the foundational knowledge for its analysis in a research and development setting.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [2] |

| CAS Number | 25519-78-2 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅ClFNO | [2][4] |

| Molecular Weight | 243.71 g/mol | [4][5] |

| Appearance | White to light tan solid | [1] |

| Melting Point | 222-224 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | br s | 2H | N-H₂⁺ | The acidic protons on the protonated piperidine nitrogen are expected to be broad and downfield due to the positive charge and exchange with residual water in the solvent. |

| ~8.10 | dd | 2H | Ar-H (ortho to C=O) | These aromatic protons are deshielded by the adjacent electron-withdrawing carbonyl group. The splitting pattern is a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. |

| ~7.40 | t | 2H | Ar-H (ortho to F) | These protons are split into a triplet by their two neighboring aromatic protons. |

| ~3.50 | m | 1H | CH (piperidine C4) | This proton is adjacent to the carbonyl group and the piperidine nitrogen, leading to a downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons. |

| ~3.30 | m | 2H | CH₂ (piperidine C2, C6 - axial) | The axial protons on the carbons adjacent to the nitrogen are deshielded and will appear as a multiplet. |

| ~3.00 | m | 2H | CH₂ (piperidine C2, C6 - equatorial) | The equatorial protons on the carbons adjacent to the nitrogen. |